(5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone
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Overview
Description
“(5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone” is a chemical compound with the molecular formula C15H10O3 . It has a molecular weight of 238.24 .
Synthesis Analysis
The synthesis of benzofuran derivatives, such as “this compound”, has been reported in the literature. For instance, Liu et al. reported the synthesis and antibacterial evaluation of a new series of 3-methanone-6-substituted-benzofuran derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzofuran ring attached to a phenyl group through a methanone linkage . The benzofuran ring contains a hydroxyl group at the 5-position .
Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 238.24 g/mol . It has a complex structure with a topological polar surface area of 50.4 Ų .
Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone, have shown strong biological activities such as anti-tumor . For example, some substituted benzofurans have demonstrated significant cell growth inhibitory effects in different types of cancer cells .
Antibacterial Activity
Benzofuran derivatives have been found to exhibit remarkable antibacterial activity . This makes them potential candidates for the development of new antimicrobial compounds to treat multi-resistant illnesses .
Anti-Oxidative Activity
Benzofuran compounds have been found to possess anti-oxidative properties . This makes them potentially useful in the treatment of diseases caused by oxidative stress.
Anti-Viral Activity
Benzofuran compounds have also shown anti-viral activities . For instance, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Anticancer Agents
Benzofuran compounds have been developed and utilized as anticancer agents . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Drug Synthesis
Benzofuran compounds are used in the synthesis of various drugs . Examples include proton pump inhibitor omeprazole, anti-hypertensive drugs candesartan and telmisartan, anthelmintics albendazole and mebendazole, as well as several other kinds of investigational therapeutic agents including antitumor and anticancer .
Antitumor Agents
A series of new benzofuranone derivatives, containing a heterocyclic substituent linked to benzofuranone nucleus at C-2, were synthesized as potential antitumor agents .
Drug Lead Compounds
Due to their biological activities and potential applications in many aspects, benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
Safety and Hazards
Future Directions
The unique structural features and wide array of biological activities of benzofuran derivatives make them a privileged structure in the field of drug discovery . Therefore, “(5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone” and other benzofuran derivatives may have potential applications in the development of new therapeutic agents .
Mechanism of Action
Target of Action
Benzofuran derivatives have been known to exhibit potent antibacterial activity .
Mode of Action
It is known that benzofuran derivatives can interact with bacterial cells, leading to their inhibition .
Biochemical Pathways
Benzofuran derivatives are known to interfere with the normal functioning of bacterial cells, leading to their inhibition .
Result of Action
Benzofuran derivatives are known to exhibit antibacterial activity, indicating that they can inhibit the growth of bacterial cells .
properties
IUPAC Name |
(5-hydroxy-1-benzofuran-3-yl)-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-11-6-7-14-12(8-11)13(9-18-14)15(17)10-4-2-1-3-5-10/h1-9,16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHPCXZMHILLOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344255 |
Source
|
Record name | (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17249-62-6 |
Source
|
Record name | (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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